Potassium formate

Descripción

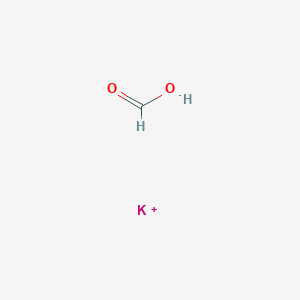

Structure

3D Structure of Parent

Propiedades

Número CAS |

590-29-4 |

|---|---|

Fórmula molecular |

CH2KO2 |

Peso molecular |

85.124 g/mol |

Nombre IUPAC |

potassium;formate |

InChI |

InChI=1S/CH2O2.K/c2-1-3;/h1H,(H,2,3); |

Clave InChI |

SMQPUZSGLWKXAW-UHFFFAOYSA-N |

SMILES |

C(=O)[O-].[K+] |

SMILES isomérico |

C(=O)[O-].[K+] |

SMILES canónico |

C(=O)O.[K] |

Color/Form |

COLORLESS GRANULES COLORLESS RHOMBIC CRYSTALS |

Densidad |

1.91 |

melting_point |

167.0 °C 167 °C |

Otros números CAS |

590-29-4 |

Descripción física |

DryPowder; Liquid |

Pictogramas |

Irritant |

Números CAS relacionados |

20642-05-1 |

Solubilidad |

8.49 M SOL IN 100 CC WATER: 331 G @ 18 °C, 657 G @ 80 °C; SOL IN ALCOHOL; INSOL IN ETHER |

Sinónimos |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

Origen del producto |

United States |

1. Foundational & Exploratory

Potassium Formate (CHO₂K) Aqueous Solutions: Density-Concentration Dynamics and Advanced Applications

Executive Summary

Potassium formate (CHO₂K) is a highly soluble, organic alkali metal salt that has revolutionized both high-pressure/high-temperature (HPHT) well construction and advanced thermodynamic systems (such as secondary refrigeration and bioprocessing). Unlike traditional chloride-based brines or fluids weighted with suspended solids, potassium formate aqueous solutions can achieve exceptionally high densities while maintaining a Newtonian, low-viscosity rheological profile[1].

For researchers, chemical engineers, and drug development professionals, understanding the precise density-to-concentration relationship of potassium formate is critical. This dynamic dictates the fluid's osmotic pressure, water activity, and crystallization temperature, which are foundational parameters for applications ranging from geomechanical shale stabilization to protein precipitation in biopharmaceutical downstream processing.

Mechanistic Foundations of Density and Solubility

The Causality of Extreme Solubility

The ability of potassium formate to reach a saturation concentration of approximately 75–76% by weight (wt%) at room temperature is rooted in its molecular geometry and ionic interactions[2]. The formate anion (HCOO⁻) is the smallest organic carboxylate. Its minimal steric hindrance, combined with the relatively large atomic radius of the potassium cation (K⁺), allows water molecules to form highly efficient, tightly packed hydration shells.

Because the salt dissolves completely into individual ions, it forms a "true solution." This means the fluid's density increases purely through ionic dissolution rather than the suspension of insoluble weighting agents (like barite or calcium carbonate)[1][3]. This causality explains why a saturated potassium formate brine can reach a density of 1.57 g/cm³ (13.1 lb/gal) without the rheological penalties of high viscosity or particle sag[3][4].

Osmotic Gradients and Water Activity

As the concentration of potassium formate increases, the ratio of free water molecules to solvated ions drops precipitously. In a 75 wt% solution, the water activity ( aw ) is significantly depressed.

-

In Geomechanics: This low water activity creates a powerful osmotic gradient that prevents water from invading and swelling sensitive shale formations during drilling[1][5].

-

In Bioprocessing: The same low water activity principle is leveraged to induce controlled osmotic stress or facilitate the "salting out" of target proteins during purification workflows.

Mechanistic pathway of KFo-induced osmotic gradients in biological and geological systems.

Quantitative Dynamics: Density vs. Concentration

The thermophysical properties of potassium formate solutions scale non-linearly with concentration. A critical inflection point occurs at the eutectic concentration (approx. 52 wt%), where the freezing point reaches an absolute minimum of -60°C[6]. Beyond this concentration, the fluid transitions from a freezing-point depressant to a high-density brine, and the crystallization temperature (True Crystallization Temperature, TCT) begins to rise sharply[4].

Table 1: Potassium Formate Aqueous Solution Properties at 20°C

| Concentration (wt%) | Density (g/cm³) | Density (lb/gal) | Kinematic Viscosity (cSt) | Freezing / Crystallization Point (°C) |

| 10.0 | 1.05 | 8.76 | ~1.1 | -4 |

| 20.0 | 1.11 | 9.26 | ~1.3 | -9 |

| 30.0 | 1.18 | 9.84 | ~1.6 | -17 |

| 40.0 | 1.26 | 10.51 | ~2.2 | -30 |

| 50.0 | 1.35 | 11.26 | ~3.5 | -58 |

| 52.0 (Eutectic) | 1.37 | 11.43 | ~4.0 | -60 [6] |

| 60.0 | 1.45 | 12.10 | ~6.1 | <-60 |

| 70.0 | 1.53 | 12.76 | ~9.5 | -45 |

| 75.0 (Saturation) | 1.57 | 13.10 | ~10.9[2] | +15[4] |

*Note: At extreme concentrations (>70 wt%), the solution is highly supersaturated at lower temperatures. The values represent the True Crystallization Temperature (TCT), where metastable potassium formate crystals begin to precipitate[4].

Experimental Protocols for Brine Formulation

To ensure scientific integrity and reproducibility, the formulation of high-density potassium formate brines must follow a self-validating protocol. Improper mixing can result in localized supersaturation, exothermic flashing, or acidic degradation.

Protocol 1: Preparation of 1.57 g/cm³ Solids-Free KFo Brine

Objective: Formulate a saturated (75 wt%) potassium formate solution with a target density of 1.57 g/cm³ and a stable alkaline pH.

-

Volumetric Calculation: Determine the required mass of 98% pure dry potassium formate powder and deionized (DI) water. For 1 liter of 1.57 g/cm³ brine, you require approximately 1,177.5 g of KFo and 392.5 g of DI water.

-

Controlled Hydration: Add the DI water to a high-shear mixing vessel equipped with a cooling jacket.

-

Exothermic Dissolution: Gradually introduce the KFo powder into the vortex. Causality note: The dissolution of KFo is highly exothermic. The cooling jacket must maintain the solution below 60°C to prevent water evaporation, which would artificially inflate the final density and cause premature crystallization.

-

Alkalinity Buffering: Measure the pH. Native KFo solutions can drift toward neutrality. Buffer the solution to a pH of 9.0–11.0 using potassium carbonate (K₂CO₃) or potassium hydroxide (KOH)[5]. This alkaline environment stabilizes the formate ion against thermal degradation and mitigates corrosion[5].

-

Density Validation: Extract a 50 mL sample, cool to exactly 20°C, and measure using a calibrated digital oscillating U-tube densitometer.

-

Filtration: Pass the buffered solution through a 2-micron absolute filter to remove any unreacted carbonates or manufacturing impurities, ensuring a true solids-free brine.

Workflow for formulating and validating solids-free Potassium Formate brines.

Overcoming Density Limits (Ultra-HPHT & Advanced Blends)

While 1.57 g/cm³ is the saturation limit for a pure potassium formate aqueous solution at standard conditions[2][3], certain ultra-HPHT wellbore environments or specialized industrial applications require fluid densities exceeding 1.60 g/cm³. Researchers employ two primary methodologies to bypass this chemical ceiling without sacrificing the fluid's core benefits:

Blending with Cesium Formate

Potassium formate is fully miscible with cesium formate (which has a maximum density of 2.30 g/cm³)[4]. By blending the two, engineers can formulate a solids-free fluid at any density between 1.57 and 2.30 g/cm³. Adding cesium formate to a concentrated potassium formate brine also has the thermodynamic benefit of lowering the crystallization temperature without altering the target density, effectively widening the fluid's operational window[4].

Weighting with Manganese Tetraoxide (Mn₃O₄)

When cost constraints prohibit the use of cesium, saturated potassium formate (1.57 g/cm³) can be used as a base fluid and weighted up using spherical, micronized manganese tetraoxide (Mn₃O₄)[7].

-

Protocol Insight: Because Mn₃O₄ has an exceptionally high specific gravity (~4.8 SG) and a spherical morphology, it can be suspended in the KFo brine using polymeric viscosifiers to achieve fluid densities up to 1.92 g/cm³ (16.0 lb/gal)[7].

-

Self-Validating Step: To ensure the Mn₃O₄ does not dissolve and alter the brine chemistry, the pH of the KFo base fluid must be strictly maintained above 8.0. At pH > 8, Mn₃O₄ is insoluble in formate brines (solubility < 5 ppm at 20°C)[7].

References

-

Potassium Formate: The High-Solubility Salt Powering Modern Industrial Applications K&S Chemical URL:[Link]

-

POTASSIUM FORMATE. Drilling Fluids Additive IndiaMART URL:[Link]

-

Potassium Formate Liquor - CHO2K Solution Unibrom Corp URL: [Link]

-

Detailed value of potassium formate and sodium formate in weighting agent of drilling and completion fluid CDChem URL:[Link]

-

Potassium Formate Wikipedia URL:[Link]

-

AADE-14-FTCE-44 Potassium Formate / Manganese Tetraoxide Fluid for Ultra HPHT Drilling American Association of Drilling Engineers (AADE) URL:[Link]

-

AADE-24-FTCE-047 Formulating High-Performance Well Construction Fluids Based on Formate Brines American Association of Drilling Engineers (AADE) URL:[Link]

Sources

- 1. Potassium Formate: The High-Solubility Salt Powering Modern Industrial Applications - Kands [kandschemical.com]

- 2. Detailed value of potassium formate and sodium formate in weighting agent of drilling and completion fluid - CDchem [en.cd1958.com]

- 3. 5.imimg.com [5.imimg.com]

- 4. aade.org [aade.org]

- 5. Potassium Formate Liquor - CHO2K Solution - UNIBROM [unibromcorp.com]

- 6. Potassium formate - Wikipedia [en.wikipedia.org]

- 7. aade.org [aade.org]

Introduction: The Unique Utility of Potassium Formate in Sub-Zero Environments

An In-Depth Technical Guide to the Solubility Limit of Potassium Formate at Low Temperatures

Potassium formate (CHKO₂), the potassium salt of formic acid, is a white, hygroscopic crystalline solid known for its exceptional solubility in water.[1][2] This property allows for the creation of high-density, low-viscosity aqueous solutions, often referred to as brines.[1][3][4] While many salts are water-soluble, potassium formate distinguishes itself through its profound ability to depress the freezing point of water, enabling its use in demanding applications that operate at extremely low temperatures.[1][5] Its utility is found in diverse sectors, including as a high-performance, environmentally-friendly deicing agent for airport runways, an efficient secondary refrigerant or heat transfer fluid, and a critical component in high-density drilling fluids for the oil and gas industry.[5][6]

This guide provides a detailed exploration of the solubility and phase behavior of potassium formate-water systems at low temperatures. We will delve into the physicochemical principles governing its effectiveness, present quantitative solubility data, outline a robust experimental methodology for its determination, and discuss the practical implications for researchers and drug development professionals who may encounter its use in freeze-drying (lyophilization) or low-temperature reaction chemistry.

Physicochemical Principles: Freezing Point Depression and the Eutectic System

The remarkable efficacy of potassium formate as a freezing point depressant stems from its nature as a salt. When dissolved in water, it dissociates into potassium (K⁺) and formate (HCOO⁻) ions.[1] These ions interfere with the hydrogen bonding network between water molecules, disrupting the formation of the ordered crystalline structure of ice.[1] To freeze, the water molecules must overcome this ionic interference, which requires a lower temperature than the standard 0°C.

The relationship between the concentration of potassium formate and the freezing point of the solution is not linear. As the concentration of potassium formate increases from zero, the freezing point of the solution steadily drops. This continues until the solution reaches its eutectic point , which is the specific concentration at which the lowest possible freezing temperature is achieved. At this point, the solution becomes saturated, and upon further cooling, both water (as ice) and potassium formate salt will crystallize out of the solution simultaneously. A study of the phase equilibria in the potassium formate-water binary system has been conducted over a wide temperature range, from -70°C to +170°C, to precisely establish these characteristics.[7] This study also identified the formation of a crystalline hydrate, КНСОО·H₂O, which melts incongruously at -9.2°C.[7]

Below is a conceptual diagram illustrating how potassium formate ions disrupt the formation of the ice lattice.

Caption: Ionic Disruption of Water's Hydrogen Bonding Network.

Quantitative Solubility and Freezing Point Data

The high solubility of potassium formate is evident across a range of temperatures. At room temperature, solutions can reach concentrations up to 75% by weight.[5] This exceptional solubility is directly responsible for the significant freezing point depression observed. The table below summarizes key data points for the potassium formate-water system at low temperatures.

| Temperature (°C) | Concentration (% by weight) | Solubility (g / 100 mL H₂O) | State / Event | Reference(s) |

| 25 | ~77% | ~331 | Saturated Solution | [8] |

| 18 | ~76.8% | - | Saturated Solution | [9] |

| 0 | ~24.7% | 32.8 | Solubility Limit | [3][8] |

| -9.2 | - | - | Incongruous melting of hydrate (КНСОО·H₂O) | [7] |

| ~ -60 | ~52% | - | Eutectic Point / Minimum Freezing Temperature | [8] |

| ~ -60 | 55% | - | Remains liquid | [3] |

Note: The eutectic point represents the lowest freezing temperature achievable for the potassium formate-water system. Solutions with approximately 52% potassium formate by weight can remain liquid down to -60°C.[8]

Experimental Protocol: Determination of Low-Temperature Solubility via the Visual-Polythermal Method

To empirically determine the solubility curve (liquidus line) of potassium formate at sub-zero temperatures, the visual-polythermal method is a robust and direct approach.[7] This method involves observing the temperature of crystallization (saturation temperature) for solutions of known concentrations.

I. Materials and Equipment

-

Anhydrous Potassium Formate (≥99% purity)

-

Deionized or Distilled Water

-

Jacketed glass test cell with a magnetic stirrer

-

Programmable circulating cryostat (cooling bath) capable of reaching at least -70°C

-

Calibrated digital thermometer with a precision of ±0.1°C

-

Analytical balance (±0.001 g)

II. Step-by-Step Methodology

-

Preparation of Stock Solutions: Prepare a series of potassium formate-water solutions with varying weight percentages (e.g., 10%, 20%, 30%, 40%, 50%, 55% wt/wt). Accurately weigh both the potassium formate and water for each sample. Ensure the salt is fully dissolved, warming gently if necessary, before allowing the solution to return to room temperature.

-

Sample Loading: Place a known volume (e.g., 10 mL) of a prepared solution into the jacketed glass test cell. Insert the magnetic stir bar and the calibrated thermometer, ensuring the thermometer bulb is fully immersed in the solution but not touching the vessel walls.

-

Controlled Cooling: Connect the test cell to the circulating cryostat. Begin stirring the solution at a constant, moderate speed. This is critical to ensure thermal homogeneity and to minimize supercooling.

-

Initiate Cooling Ramp: Program the cryostat to cool at a slow, controlled rate (e.g., 0.5°C/minute). A slow ramp is essential for accurately identifying the temperature of initial crystal formation.

-

Visual Observation: Continuously and carefully observe the solution for the first appearance of solid crystals. The solution will turn from clear to faintly cloudy or opalescent. A laser beam passed through the sample can aid in detecting the initial scattering from the first crystals.

-

Record Saturation Temperature (T_sat): The moment the first crystals are observed, immediately record the temperature from the digital thermometer. This temperature is the saturation temperature for that specific concentration.

-

Heating and Dissolution: To confirm the measurement, slowly raise the temperature of the bath until the crystals completely redissolve. The temperature of complete dissolution should closely match the observed T_sat.

-

Repeat for All Concentrations: Repeat steps 2 through 7 for each of the prepared stock solutions.

-

Data Analysis: Plot the recorded saturation temperatures (T_sat) on the y-axis against the corresponding potassium formate concentration (wt%) on the x-axis. The resulting curve represents the solubility limit or liquidus line of the phase diagram for the tested concentration range.

The following diagram outlines this experimental workflow.

Caption: Workflow for the Visual-Polythermal Method.

Implications for Research and Industry

The profound low-temperature solubility of potassium formate underpins its utility in several critical applications:

-

Deicing: As a deicing agent, particularly for airports, potassium formate solutions can be applied to surfaces at very low temperatures and remain effective.[1][10] Their ability to stay liquid down to -60°C means they can melt existing ice and prevent new ice from forming in severe winter conditions, offering a significant advantage over traditional chloride salts.[5][8]

-

Heat Transfer Fluids: In secondary loop refrigeration and industrial cooling systems, potassium formate brines serve as highly efficient heat transfer fluids.[1][6] Their low freezing point prevents the coolant from freezing within the system, while their low viscosity compared to glycols reduces pumping energy requirements, leading to more efficient operation.[1][11]

-

Drilling and Completion Fluids: In the oil and gas industry, high-density potassium formate brines are used to control downhole pressure.[1][5] Their ability to remain as a solids-free liquid at various temperatures prevents formation damage that can be caused by solid weighting agents.[12]

For laboratory professionals, understanding this solubility behavior is crucial when using potassium formate as a buffer or reagent in low-temperature chemical synthesis or when considering its potential as an excipient in formulations requiring freeze-drying, where controlling crystallization is paramount.

Conclusion

Potassium formate's exceptional solubility in water at low temperatures is a direct result of fundamental physicochemical principles, namely freezing point depression and the formation of a deep eutectic system. The ability to form solutions that remain liquid at temperatures as low as -60°C makes it an invaluable compound for specialized industrial and research applications. The experimental determination of its solubility curve via methods like the visual-polythermal technique provides the critical data needed to optimize its use, ensuring efficiency and safety in sub-zero operating environments.

References

- Kands. (2025, April 15).

- BioFuran Materials. (2025, August 16). Unlocking the Secrets of Potassium Formate: The Wonder Salt with Incredible Solubility and Low Viscosity.

- Izvestiya of Saratov University Chemistry Biology Ecology. (2010, January).

- Potassium Formate: The High-Solubility Salt Powering Modern Industrial Applic

- Wikipedia.

- ChemicalBook. (2023, May 24).

- How to Use Potassium Formate for Effective Applic

- How Potassium Formate Serves as a Versatile Agent in Industrial and Deicing Applic

- Ataman Kimya.

- Dr. Paul Lohmann.

- CDchem. (2020, August 11).

- Grokipedia.

- Unibrom Corp.

- CDchem. (2019, October 24). Detailed value of potassium formate and sodium formate in weighting agent of drilling and completion fluid.

- Glysofor. (2024, November 29). Coolant, antifreeze with optimised viscosity - Glysofor KF.

Sources

- 1. Potassium Formate Unveiled: Exploring Its Applications And Chemical Properties - Kands [kandschemical.com]

- 2. grokipedia.com [grokipedia.com]

- 3. biofuranchem.com [biofuranchem.com]

- 4. Detailed value of potassium formate and sodium formate in weighting agent of drilling and completion fluid - CDchem [en.cd1958.com]

- 5. Potassium Formate: The High-Solubility Salt Powering Modern Industrial Applications - Kands [kandschemical.com]

- 6. How Potassium Formate Serves as a Versatile Agent in Industrial and Deicing Applications [jindunchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. Potassium formate - Wikipedia [en.wikipedia.org]

- 9. Potassium formate: Applications and degradation_Chemicalbook [chemicalbook.com]

- 10. lohtragon.com [lohtragon.com]

- 11. Glysofor KF - Coolant, antifreeze with optimised viscosity [glysofor.de]

- 12. Potassium Formate Liquor - CHO2K Solution - UNIBROM [unibromcorp.com]

Unraveling the Crystalline Architecture of Potassium Formate: A Technical Guide for Researchers

An In-depth Exploration of the Crystal Structure, Lattice Parameters, and Experimental Determination of Potassium Formate for Professionals in Research and Pharmaceutical Development.

Introduction

Potassium formate (CHKO₂), the potassium salt of formic acid, is a compound of significant interest across various scientific and industrial domains.[1] It is recognized for its high solubility in water, hygroscopic nature, and biodegradability.[1][2] These properties have led to its widespread application as a de-icing agent, in oil and gas drilling fluids, and as a heat transfer fluid.[1] For researchers, scientists, and drug development professionals, a fundamental understanding of its solid-state properties, particularly its crystal structure, is paramount. The spatial arrangement of atoms within the crystal lattice dictates crucial physicochemical characteristics such as solubility, stability, and hygroscopicity, which are critical parameters in formulation and material science.

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of potassium formate, grounded in authoritative crystallographic data. It further delves into the experimental methodology for determining these parameters and explores the intricacies of its molecular geometry and intermolecular interactions.

Crystallographic Data of Potassium Formate

The definitive crystal structure of potassium formate has been determined to be orthorhombic.[3] While some sources mention a monoclinic system, these are not substantiated by detailed, peer-reviewed crystallographic data.[2][4] The most reliable and thoroughly characterized structure, as reported in Acta Crystallographica, is orthorhombic.[3]

The crystallographic data for the orthorhombic phase of potassium formate are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3] |

| Space Group | Cmcm | [3] |

| a | 5.887(1) Å | [3] |

| b | 6.791(2) Å | [3] |

| c | 7.024(2) Å | [3] |

| α, β, γ | 90° | |

| Volume (V) | 280.8(1) ų | [3] |

| Z | 4 | [3] |

| Temperature | 295 K | [3] |

Experimental Determination of the Crystal Structure

The determination of the crystal structure of potassium formate is achieved through single-crystal X-ray diffraction, a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5][6] The following protocol outlines the key steps involved in this process.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Preparation and Mounting:

-

Crystal Growth: Single crystals of potassium formate can be grown by slow evaporation of a saturated solution. A common method involves preparing a solution of formic acid in methanol, neutralizing it with potassium carbonate, and then slowly evaporating the solvent in a desiccator over a drying agent like phosphorus pentoxide (P₂O₅) to induce crystallization.[3][7]

-

Crystal Selection: A suitable single crystal, typically with dimensions in the range of 0.1 to 0.5 mm, that is transparent and free of visible defects is selected under a microscope.[8][9]

-

Mounting: Due to the deliquescent (highly hygroscopic) nature of potassium formate, the selected crystal must be handled with care and quickly mounted.[3][7] It is often sealed in a glass capillary to protect it from atmospheric moisture during the experiment.[7]

-

-

Data Collection:

-

Diffractometer: The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer.

-

X-ray Source: A monochromatic X-ray beam, commonly from a molybdenum (Mo-Kα) or copper (Cu-Kα) source, is directed at the crystal.[3]

-

Diffraction Pattern: The crystal is rotated in the X-ray beam, and the resulting diffraction pattern, consisting of thousands of reflections, is collected on a detector.[6] Data is typically collected over a wide range of diffraction angles to ensure a complete dataset.

-

-

Data Processing and Structure Solution:

-

Unit Cell Determination: The positions of the diffracted spots are used to determine the dimensions and angles of the unit cell.

-

Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group. For potassium formate, this is identified as Cmcm.[3]

-

Structure Solution and Refinement: The intensities of the diffracted beams are used to determine the positions of the atoms within the unit cell. This is an iterative process of building an atomic model and refining it against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

-

The following diagram illustrates the general workflow for the experimental determination of a crystal structure.

Molecular Geometry and Intermolecular Interactions

Within the orthorhombic crystal lattice, the potassium ions (K⁺) and formate ions (HCOO⁻) are arranged in a specific, repeating pattern. The formate ion is planar, and these ions are organized in layers situated in the mirror planes of the space group.[3]

A key feature of the potassium formate crystal structure is the coordination environment of the potassium ion. Each potassium atom is coordinated to eight oxygen atoms from neighboring formate ions.[3] These K-O interactions can be divided into two distinct sets:

-

Four shorter K-O bonds with a distance of 2.8195(6) Å, which serve to interconnect different formate groups.[3]

-

Four longer K-O bonds with a distance of 3.0025(7) Å, forming a chelate-like structure with a single formate group.[3]

The O-C-O bond angle within the formate ion is reported to be 126.86(8)°.[3] This value is relatively large compared to other formates and is attributed to the specific coordination environment within the potassium formate crystal.[3]

The following diagram illustrates the coordination of the potassium ion with the surrounding formate ions.

Conclusion

The solid-state structure of potassium formate is well-defined as orthorhombic, with the space group Cmcm. A thorough understanding of this crystalline architecture, including its lattice parameters and the coordination of its constituent ions, is essential for professionals in research and drug development. This knowledge underpins the rationalization of its physicochemical properties and informs its application in various technological fields. The experimental determination of this structure through single-crystal X-ray diffraction provides a robust and reliable method for characterizing this and other crystalline materials.

References

-

Koyon. (2025, July 25). How does the crystal structure of potassium formate affect its properties?.

-

Amila New Materials. (2025, August 7). What is the crystal structure of potassium formate?.

- O'Neil, M.J. (ed.). (2006). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.

-

Bats, J. W., & Fuess, H. (1980). Potassium formate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(8), 1940-1942. [Link].

-

University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link].

- Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction.

- American Chemical Society Publications. (2022, May 16).

- Patnaik, P. (2003). Handbook of Inorganic Chemicals. McGraw-Hill.

-

University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link].

-

Chemister.ru. Potassium formate. [Link].

-

Wikipedia. Potassium formate. [Link].

-

Kands. (2025, April 15). Potassium Formate Unveiled: Exploring Its Applications And Chemical Properties. [Link].

-

Dr. Paul Lohmann. Potassium Formate. [Link].

-

American Elements. Potassium Formate. [Link].

- BenchChem.

-

BioFuran Materials. (2025, August 16). Unlocking the Secrets of Potassium Formate: The Wonder Salt with Incredible Solubility and Low Viscosity. [Link].

-

Ataman Kimya. POTASSIUM FORMATE. [Link].

-

PubChem. Production of potassium formate - Patent CA-2421242-C. [Link].

Sources

- 1. Potassium Formate Unveiled: Exploring Its Applications And Chemical Properties - Kands [kandschemical.com]

- 2. koyonchem.com [koyonchem.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. amilamaterial.com [amilamaterial.com]

- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 6. rigaku.com [rigaku.com]

- 7. Potassium formate: Applications and degradation_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

Rheological Dynamics and Heat Transfer Efficacy of Aqueous Potassium Formate in Pharmaceutical Bioprocessing

Executive Summary

In the stringent environment of drug development and biomanufacturing, precise thermal management is non-negotiable. Secondary refrigerants (heat transfer fluids) are critical for processes such as lyophilization, cryogenic reaction control, and protein crystallization. While propylene glycol and silicone oils have been traditional mainstays, aqueous potassium formate (KCOOH) has emerged as a superior alternative for sub-zero applications. This technical guide dissects the viscosity-temperature profile of potassium formate, elucidating the physical chemistry that drives its exceptional heat transfer coefficients, and outlines rigorous experimental protocols for its rheological validation.

The Mechanistic Advantage: Ion-Solvent Interactions

The primary limitation of traditional glycols at low temperatures is their exponential increase in dynamic viscosity. This rheological shift forces fluid flow from the turbulent to the laminar regime, drastically reducing the heat transfer coefficient.

Potassium formate circumvents this through specific ion-solvent interactions. The formate anion and potassium cation actively disrupt the extensive hydrogen-bonded network of water[1]. Unlike the bulky hydrocarbon backbones of glycols that entangle and resist shear at low thermal energies, the small ionic radii and high charge density of KCOOH maintain fluid mobility. This depresses the freezing point—down to -60 °C for a 52% w/w solution—while preserving a remarkably flat viscosity-temperature curve.

Quantitative Viscosity-Temperature Profile

Understanding the exact rheological behavior is critical for sizing pumps and calculating the Reynolds ( Re ) and Prandtl ( Pr ) numbers in pharmaceutical jacketed reactors. The following table summarizes the dynamic viscosity of a typical 50% w/w potassium formate solution across a standard bioprocessing temperature range[2].

Table 1: Dynamic Viscosity and Density Profile of 50% w/w Potassium Formate[2]

| Temperature (°C) | Dynamic Viscosity (cP) | Density (g/cm³) | Flow Characteristic in Reactors |

| 20 | 3.12 | 1.340 | Highly turbulent pumpability |

| 10 | 3.84 | 1.345 | Optimal reactor cooling |

| 0 | 5.04 | 1.350 | Low-resistance transit |

| -10 | 6.24 | 1.355 | Maintained turbulent flow |

| -20 | 7.68 | 1.360 | Superior to 50% Glycol |

| -40 | ~14.50 (extrapolated) | 1.375 | Cryogenic operational limit |

Note: Even at -20 °C, the viscosity remains under 8 cP, whereas a 50% propylene glycol solution would exceed 100 cP, severely bottlenecking heat exchange.

Experimental Protocol: Rheological Profiling of Aqueous KCOOH

To validate the viscosity-temperature profile of a specific KCOOH formulation (which may include proprietary corrosion inhibitors like sulfamic acid salts[3]), a rigorous, self-validating rheological protocol must be employed.

Objective: Determine the dynamic viscosity of KCOOH across a temperature sweep (+20 °C to -40 °C) while verifying Newtonian behavior via shear rate sweeps. Equipment: Rotational rheometer equipped with a Peltier concentric cylinder temperature control system; dry nitrogen purge gas.

Step-by-Step Methodology:

-

System Calibration & Zeroing: Calibrate the rheometer using a standard reference fluid (e.g., N20 Newtonian oil) at 20 °C to ensure torque sensor accuracy. Zero the gap of the concentric cylinder geometry.

-

Sample Loading & Environmental Control: Load exactly 15 mL of the 50% w/w KCOOH sample into the cup. Lower the bob into the measurement position. Initiate a dry nitrogen purge (2 L/min) over the sample surface.

-

Causality: The nitrogen purge prevents atmospheric moisture condensation or frost formation at sub-zero temperatures, which would artificially dilute the sample and skew viscosity readings.

-

-

Thermal Equilibration: Set the initial temperature to 20 °C. Apply a pre-shear of 50 s⁻¹ for 60 seconds to erase loading history, followed by a 120-second rest period.

-

Causality: Ensures complete thermal equilibrium and eliminates mechanical memory in the fluid prior to measurement.

-

-

Isothermal Shear Rate Sweep (Self-Validation): Execute a shear rate sweep from 10 s⁻¹ to 1000 s⁻¹ at 20 °C.

-

Causality: KCOOH solutions should exhibit purely Newtonian behavior (viscosity remains constant independent of shear rate). This step self-validates that the fluid has not degraded or formed emulsions with system contaminants.

-

-

Temperature Sweep Protocol: Set a cooling ramp from 20 °C to -40 °C at a controlled rate of 1 °C/min. Maintain a constant shear rate of 100 s⁻¹. Record viscosity, torque, and temperature data points every 10 seconds.

-

Causality: A slow cooling rate prevents thermal gradients within the concentric cylinder, ensuring the recorded temperature accurately reflects the true sample temperature.

-

-

Data Synthesis & Curve Fitting: Export the data and fit the viscosity-temperature curve using the Vogel-Fulcher-Tammann (VFT) equation to predict viscosities at intermediate temperatures[4].

Step-by-step rheological profiling workflow for KCOOH solutions.

Visualizing Heat Transfer Efficacy & Fluid Dynamics

The low viscosity of potassium formate directly dictates its heat transfer efficiency. In pharmaceutical reactors, the Heat Transfer Coefficient ( h ) is a function of the Nusselt number ( Nu ), which in turn is driven by the Reynolds number ( Re ). Lower dynamic viscosity ( μ ) increases Re , promoting turbulent flow. This turbulence actively thins the thermal boundary layer at the reactor wall, allowing for rapid thermal exchange.

Mechanistic pathway linking KCOOH low viscosity to maximized heat transfer.

Implementation in Drug Development & Biomanufacturing

For drug development professionals, transitioning to potassium formate-based secondary refrigerants presents tangible process improvements:

-

Cryogenic Reactor Control: Many active pharmaceutical ingredients (APIs) require highly exothermic organometallic reactions (e.g., Grignard or lithiation reactions) performed at -20 °C to -40 °C. The low viscosity of KCOOH ensures rapid heat removal, preventing thermal runaway and reducing unwanted by-product formation[5].

-

Lyophilization (Freeze-Drying): The shelves of pharmaceutical freeze-dryers circulate heat transfer fluids to freeze vials and subsequently sublimate the ice. KCOOH's superior thermal conductivity and low viscosity enable faster, more precise cooling rates, resulting in uniform ice crystal formation—a dynamic that is critical for protein stability in biologics[6].

-

Corrosion Management: While formate salts are inherently conductive and potentially corrosive, modern pharmaceutical-grade KCOOH fluids are formulated with advanced inhibitor packages. The addition of sulfamic acid salts or specific diols works synergistically to negate corrosive effects on 304L/316L stainless steel reactor jackets, ensuring long-term system integrity[3].

Conclusion

The physical chemistry of aqueous potassium formate provides a distinct thermophysical advantage over traditional glycols in low-temperature biomanufacturing. By maintaining a flat viscosity-temperature profile, KCOOH ensures turbulent flow and high heat transfer coefficients even at cryogenic extremes. Rigorous rheological profiling is essential for validating fluid performance, ensuring that pharmaceutical cooling infrastructure operates at peak thermodynamic efficiency.

References

-

POTASSIUM FORMATE , Ataman Kimya. Available at: [Link]

-

Potassium Formate 50% Typical Properties , NACHURS ALPINE SOLUTIONS. Available at: [Link]

-

Physical characterization of aqueous potassium formate and bicarbonate solutions , ResearchGate. Available at:[Link]

-

SECTION A4 VISCOSITY OF FORMATE BRINES , Formate Brines. Available at:[Link]

-

Future Focus - Secondary Refrigerants , IIAR. Available at: [Link]

- Heat transfer fluid composition and use (WO2017009652A1), Google Patents.

Sources

A Technical Guide to the Hygroscopic Properties and Moisture Absorption of Potassium Formate

Abstract

Potassium formate (CHKO₂), the potassium salt of formic acid, is a compound of significant interest across various industrial and scientific sectors, largely owing to its pronounced hygroscopic and deliquescent properties. This technical guide provides an in-depth exploration of the fundamental principles governing the interaction of potassium formate with atmospheric moisture. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of its water sorption behavior for applications ranging from advanced desiccants and de-icing agents to its use as a critical component in drilling fluids and heat transfer liquids. This document synthesizes theoretical knowledge with practical, field-proven insights, detailing the thermodynamics of moisture absorption, critical relative humidity, and equilibrium moisture content. Furthermore, it presents standardized methodologies for the characterization of these properties, ensuring scientific integrity and enabling reproducible experimental design.

Introduction: The Significance of Hygroscopicity in Material Science

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical physicochemical property influencing the stability, performance, and handling of a vast array of materials. For drug development professionals, excipient hygroscopicity can impact powder flow, compaction, and the chemical stability of active pharmaceutical ingredients (APIs). In industrial applications, hygroscopic salts are leveraged as effective desiccants, de-icing agents, and humidity regulators.

Potassium formate emerges as a compound of particular importance due to its strong affinity for water. It exists as a white, crystalline solid that is highly soluble in water.[1] This inherent hygroscopicity, while beneficial for certain applications, also necessitates careful consideration during storage and handling to prevent unwanted moisture absorption and caking.[2] This guide aims to provide a detailed technical overview of these properties, grounded in scientific principles and supported by established experimental protocols.

The Mechanics of Moisture Sorption by Potassium Formate

The interaction between potassium formate and water vapor is a dynamic process governed by the principles of physical and chemical adsorption, culminating in deliquescence under specific environmental conditions.

Adsorption, Absorption, and the Concept of Deliquescence

Initially, water molecules from the atmosphere adsorb onto the surface of the crystalline potassium formate. As the relative humidity (RH) of the surrounding air increases, these water molecules are absorbed into the bulk of the material. This process continues until a critical point is reached, known as the Critical Relative Humidity (CRH) . The CRH is the specific relative humidity at which a salt will begin to absorb a significant amount of moisture from the atmosphere, leading to the formation of a saturated aqueous solution.[3] Below its CRH, potassium formate will not absorb atmospheric moisture.[3] This transition from a solid to a saturated solution is termed deliquescence .

The CRH is a critical parameter for determining the suitability of potassium formate as a desiccant and for defining its storage and handling requirements.

Thermodynamics of Water Absorption

The absorption of water by potassium formate is an exothermic process, meaning it releases heat. The enthalpy of solution for potassium formate is approximately 2.76 kJ/mol. This release of heat upon dissolution contributes to its effectiveness as a de-icing agent, as the heat generated helps to melt ice and snow more rapidly.[1]

The water activity of a potassium formate solution is a measure of the "free" or "available" water in the solution. Due to the strong interaction between the potassium and formate ions with water molecules, the water activity of potassium formate solutions is significantly lowered. This low water activity is a key factor in its application as a drilling fluid, where it helps to maintain the stability of the formation.[4][5]

Quantitative Analysis of Hygroscopic Properties

A thorough understanding of the hygroscopic nature of potassium formate requires quantitative data on its moisture sorption behavior across a range of environmental conditions.

Moisture Sorption Isotherms

A moisture sorption isotherm is a graphical representation of the equilibrium moisture content of a material as a function of the surrounding relative humidity at a constant temperature.[6] This is a fundamental tool for characterizing the hygroscopicity of a substance. While a complete, publicly available moisture sorption isotherm for pure, solid potassium formate is not readily found in the reviewed literature, its strongly hygroscopic nature suggests a Type III isotherm, which is characteristic of materials that absorb large amounts of water at high relative humidities.

Critical Relative Humidity (CRH) of Potassium Formate

The CRH is a key performance indicator for a desiccant. While a definitive value for pure potassium formate is not widely published, related research on potassium diformate indicates a critical relative humidity of 46.2%.[7] It is important to note that the CRH is temperature-dependent, generally decreasing with increasing temperature.[3]

Comparative Hygroscopic Performance

Potassium formate is often considered as an alternative to more traditional desiccants and de-icing agents like lithium chloride and calcium chloride.

-

Vapor Pressure: In liquid desiccant applications, a 70.3% potassium formate solution exhibits a vapor pressure nearly identical to that of a 35% lithium chloride solution, indicating comparable dehumidification potential.[8][9]

-

Moisture Absorption Capacity: In a mixed desiccant system (60/10% wt. of HCO2K/[EMIM][OAc]), the moisture absorption capacity was found to be 0.146 g H₂O/g solution at 25°C and 90% RH, compared to 0.18 g H₂O/g solution for a 33.3% wt. aqueous lithium chloride solution under the same conditions.[10]

-

Corrosivity: A significant advantage of potassium formate over chloride-based salts is its lower corrosivity towards metals, which is a critical consideration in applications such as de-icing and heat transfer fluids.[1]

The table below provides a summary of key properties for comparison.

| Property | Potassium Formate | Lithium Chloride | Calcium Chloride |

| Chemical Formula | CHKO₂ | LiCl | CaCl₂ |

| Typical Form | White crystalline solid | White crystalline solid | White crystalline solid/flakes |

| Hygroscopicity | Strongly hygroscopic, deliquescent | Very hygroscopic, deliquescent | Very hygroscopic, deliquescent |

| Solubility in Water | High | High | High |

| Corrosivity | Lower than chlorides | Corrosive | Corrosive |

Table 1: Comparison of Properties of Common Desiccants.

Experimental Methodologies for Hygroscopicity Characterization

Accurate and reproducible characterization of the hygroscopic properties of potassium formate is essential for its effective application and quality control. The following section details established experimental protocols.

Gravimetric Method for Equilibrium Moisture Content (Static Method)

This method, based on principles outlined in standards such as ISO 12571, is used to determine the equilibrium moisture content of a sample at various constant relative humidities.[10]

-

Preparation of Constant Humidity Environments: Prepare a series of sealed desiccators, each containing a saturated solution of a specific salt to maintain a known and constant relative humidity at a constant temperature (e.g., as per ASTM E104).[11]

-

Sample Preparation: Accurately weigh a known amount of dry potassium formate into a pre-weighed, shallow, non-reactive container.

-

Equilibration: Place the container with the sample inside one of the prepared desiccators.

-

Mass Measurement: Periodically remove the sample and quickly weigh it. Continue this process until the mass of the sample becomes constant, indicating that it has reached equilibrium with the surrounding atmosphere.

-

Data Collection: Repeat this procedure for each of the different relative humidity environments.

-

Calculation of Equilibrium Moisture Content: The equilibrium moisture content (EMC) is calculated as the percentage increase in mass based on the initial dry mass of the sample.

-

Isotherm Construction: Plot the EMC values against the corresponding relative humidities to construct the moisture sorption isotherm.

Caption: A schematic of the Dynamic Vapor Sorption (DVS) experimental workflow.

Practical Implications and Applications

The strong hygroscopic nature of potassium formate underpins its use in a variety of applications:

-

Desiccants: Both solid potassium formate and its concentrated solutions can be used to dehumidify air and other gases. Its use in composite desiccants with materials like silica gel has been shown to enhance moisture removal capacity. [10]* De-icing Agents: Its ability to lower the freezing point of water and its exothermic dissolution make it an effective and environmentally friendlier alternative to traditional chloride-based de-icers for roads and airport runways. [1]* Drilling and Completion Fluids: The low water activity of potassium formate brines helps to inhibit the swelling of clays in geological formations, thus improving wellbore stability during oil and gas exploration. [4][5]* Heat Transfer Fluids: The significant depression of the freezing point of its aqueous solutions makes it suitable for use as a secondary refrigerant in cooling systems. [1]* Agriculture: Its ability to absorb moisture is utilized in products designed to regulate humidity in controlled environments like greenhouses. [2]

Conclusion

Potassium formate exhibits pronounced hygroscopic and deliquescent properties, making it a material of significant scientific and industrial interest. Its strong affinity for water, characterized by a low critical relative humidity and a high capacity for moisture absorption, drives its utility in a range of applications. A thorough understanding of its moisture sorption behavior, quantified through techniques such as gravimetric analysis and Dynamic Vapor Sorption, is paramount for optimizing its performance and ensuring its stability in various formulations and processes. As industries continue to seek high-performance and environmentally benign materials, the unique hygroscopic characteristics of potassium formate position it as a valuable compound for further research and application development.

References

-

CD-CDchem. (2019, October 24). Detailed value of potassium formate and sodium formate in weighting agent of drilling and completion fluid-Industry news-News-Company information-This is CD. Retrieved from [Link]

-

Jiang, D., Giampieri, A., Ling-Chin, J., & Roskilly, A. (2024, May 2). Experimental investigation of a mixed desiccant solution of potassium formate and ionic liquid. Green Energy and Sustainability, 4(2), 0002. Retrieved from [Link]

-

Novaoiltech. Potassium Formate. Retrieved from [Link]

-

ProUmid. Dynamic Vapor Sorption - DVS Systems. Retrieved from [Link]

-

Ge, T. S., Zhang, J. Y., Dai, Y. J., et al. (2017, August 7). Performance study on potassium formate and its coating heat exchanger. International Sorption Heat Pump Conference, ISHPC 2017, Tokyo. Retrieved from [Link]

-

Kands. (2025, April 15). Potassium Formate Unveiled: Exploring Its Applications And Chemical Properties. Retrieved from [Link]

- ISO 12571:2021. Hygrothermal performance of building materials and products — Determination of hygroscopic sorption properties.

-

Fortune Business Insights. (2026, February 23). Potassium Formate Market Size, Share | Industry Trends. Retrieved from [Link]

-

AQUALAB. Dynamic Vapor Sorption 101: What, why and how? Retrieved from [Link]

-

ResearchGate. (n.d.). The Moisture Sorption Characteristics of Dietary Potassium Diformate. Retrieved from [Link]

-

Wikipedia. (n.d.). Potassium formate. Retrieved from [Link]

- Wen, T., Luo, Y., Wang, M., & She, X. (2021).

-

Deliquescence Behavior of Deep Eutectic Solvents. (2021, February 10). MDPI. Retrieved from [Link]

-

Wen, T., Luo, Y., Wang, M., & She, X. (2021). Comparative study on the liquid desiccant dehumidification performance of lithium chloride and potassium formate. Renewable Energy, 167, 841-852. Retrieved from [Link]

-

Wikipedia. (n.d.). Critical relative humidity. Retrieved from [Link]

-

ProUmid. Moisture Sorption Isotherms. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. fortunebusinessinsights.com [fortunebusinessinsights.com]

- 3. novaoiltech.com [novaoiltech.com]

- 4. Detailed value of potassium formate and sodium formate in weighting agent of drilling and completion fluid - CDchem [en.cd1958.com]

- 5. iifiir.org [iifiir.org]

- 6. Comparative study on the liquid desiccant dehumidification performance of lithium chloride and potassium formate [ideas.repec.org]

- 7. pivotscipub.com [pivotscipub.com]

- 8. Experimental study on performance of silica gel and potassium formate composite desiccant coated heat exchanger [ideas.repec.org]

- 9. mdpi.com [mdpi.com]

- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 11. particletechlabs.com [particletechlabs.com]

Unveiling the Optical Landscape of Potassium Formate: A Technical Guide for Researchers

In the landscape of scientific research and pharmaceutical development, a profound understanding of the physicochemical properties of all reagents is paramount. Potassium formate (CHKO₂), a simple organic salt, has emerged as a versatile compound with applications ranging from a benign deicing agent to a critical component in high-density drilling fluids and a promising cryoprotectant.[1][2] For the discerning researcher, particularly within drug development and crystallography, a detailed appreciation of its optical properties, most notably its refractive index, is not merely academic but a practical necessity for accurate concentration determination, process monitoring, and the development of advanced analytical techniques.

This technical guide provides an in-depth exploration of the refractive index and broader optical characteristics of potassium formate. Moving beyond a simple recitation of data, this document elucidates the underlying principles, presents collated data, and details the experimental methodologies with the rigor and insight of a seasoned application scientist.

The Refractive Index of Potassium Formate: From Solid to Solution

The refractive index (n), a dimensionless quantity, describes the velocity of light through a medium relative to its speed in a vacuum. For potassium formate, this property is highly dependent on its physical state (solid or aqueous solution), the concentration of the solution, the temperature, and the wavelength of the incident light.

Crystalline Potassium Formate

A hydrated form, potassium formate dihydrate (PFDH), has been synthesized and characterized for its non-linear optical (NLO) properties. Studies on PFDH single crystals have confirmed their good optical transparency, a prerequisite for NLO applications.

Aqueous Solutions of Potassium Formate

In many laboratory and industrial settings, potassium formate is utilized as an aqueous solution. The refractive index of these solutions is a direct function of their concentration and temperature. This relationship provides a powerful, non-destructive method for determining the concentration of a potassium formate solution.

At a constant temperature, the refractive index of an aqueous potassium formate solution increases with increasing concentration. This is due to the increased density and the presence of polarizable formate ions and potassium cations in the solution.

Conversely, for a solution of a given concentration, the refractive index generally decreases with an increase in temperature. This phenomenon is attributed to the decrease in the density of the solution as it expands with heating. The rate of change of refractive index with temperature is known as the thermo-optic coefficient (dn/dT). For many aqueous salt solutions, this coefficient is negative.

A study on the thermophysical properties of aqueous potassium formate solutions provides empirical data on this relationship. The measurements were conducted over a concentration range of 0.0 to 50.0 wt% and a temperature range of 5 to 50 °C.

| Concentration (wt%) | Refractive Index at 20°C (approx.) |

| 0 (Pure Water) | 1.3330 |

| 10 | ~1.35 |

| 20 | ~1.37 |

| 30 | ~1.39 |

| 40 | ~1.41 |

| 50 | ~1.43 |

Note: The values in this table are illustrative approximations based on the general trend described in the literature. For precise applications, direct measurement or consultation of detailed empirical equations from the cited research is recommended.

A reported measured refractive index for a potassium formate solution is 1.41630 at 20°C, though the specific concentration for this value is not provided.

Beyond the Refractive Index: Other Optical Properties of Potassium Formate

While the refractive index is a primary optical parameter, a comprehensive understanding requires consideration of other optical phenomena.

Optical Transparency

Aqueous solutions of potassium formate are colorless and exhibit high transparency in the visible spectrum. This property is advantageous for applications requiring visual monitoring of processes or for use in optical instrumentation where light transmission is critical. The UV-Vis analysis of potassium formate dihydrate crystals has also confirmed their good optical transmission.

Birefringence in Crystalline Form

As previously mentioned, the monoclinic crystal structure of anhydrous potassium formate necessitates that it will be birefringent. This means that unpolarized light entering the crystal will be split into two rays that are polarized at right angles to each other and travel at different velocities, thus experiencing different refractive indices. This property is fundamental to the study of crystals using polarized light microscopy.

Non-Linear Optical (NLO) Properties

Research into potassium formate dihydrate (PFDH) has revealed its potential as a non-linear optical material. NLO materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. The study of PFDH single crystals indicates that they possess NLO properties, which are a subject of ongoing research.

Methodologies for the Measurement of Refractive Index

The accurate determination of the refractive index of potassium formate, in both solid and liquid forms, is achievable through well-established optical techniques. The choice of method depends on the physical state of the sample and the desired precision.

Measurement of Refractive Index of Aqueous Solutions

For liquid samples such as aqueous potassium formate solutions, the Abbe refractometer is a widely used and reliable instrument.

Caption: Relationship of parameters in the minimum deviation method.

Applications in Drug Development and Research

The optical properties of potassium formate are not just of fundamental interest but also have practical implications in the field of drug development and scientific research.

-

Concentration Determination in Formulation: The linear relationship between refractive index and concentration allows for a rapid and accurate in-process control method for determining the concentration of potassium formate in formulations without the need for more complex and time-consuming techniques.

-

Crystallization Studies: In protein crystallography, potassium formate is used in crystallization screens. The refractive index of the crystallization medium is a critical parameter that can influence crystal growth and is essential for the proper analysis of diffraction data.

-

Cryoprotection: Potassium formate is explored as a cryoprotectant for biological samples. Monitoring the concentration of the cryoprotectant solution via refractive index is crucial for ensuring optimal vitrification and minimizing cellular damage.

-

Analytical Ultracentrifugation: In techniques like analytical ultracentrifugation, which are used to study the size, shape, and interactions of macromolecules, the refractive index of the solvent is a necessary parameter for the analysis of the sedimentation data.

Conclusion

Potassium formate, while a seemingly simple salt, possesses a rich and varied optical profile. Its refractive index, both in solid and aqueous forms, provides a window into its physical and chemical properties. For researchers, scientists, and drug development professionals, a thorough understanding of these optical characteristics is not just beneficial but essential for leveraging this versatile compound to its full potential in a range of applications, from routine concentration measurements to advanced crystallographic and biophysical studies. The methodologies outlined herein provide a robust framework for the accurate characterization of this important chemical.

References

-

Ataman Kimya. POTASSIUM FORMATE. [Link]

-

Kands. (2025, April 15). Potassium Formate Unveiled: Exploring Its Applications And Chemical Properties. [Link]

-

Carl ROTH. Safety Data Sheet: Potassium formate. [Link]

-

RefractiveIndex.INFO. Refractive index of KH2PO4 (Potassium dihydrogen phosphate, KDP). [Link]

-

Wikipedia. Potassium formate. [Link]

Sources

Potassium formate pH stability in aqueous solutions

An In-Depth Technical Guide to the pH Stability of Potassium Formate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Potassium formate (CHKO₂), the potassium salt of formic acid, is a versatile compound utilized across various industries, from oil and gas to its application as an environmentally benign de-icing agent.[1][2] In the pharmaceutical and life sciences sectors, its utility as a buffering agent, a component in chromatography mobile phases, and a formulation excipient is of significant interest.[3][4][5] The efficacy and reliability of these applications are critically dependent on the pH and its stability in aqueous solutions. This guide provides a detailed examination of the chemical principles governing the pH of potassium formate solutions, the key factors that influence its stability, and robust protocols for its preparation and evaluation.

Fundamental Principles of pH in Aqueous Potassium Formate Solutions

The pH of a potassium formate solution is not neutral, a common misconception for simple salt solutions. As the salt of a strong base (potassium hydroxide, KOH) and a weak acid (formic acid, HCOOH), potassium formate solutions are inherently alkaline due to the hydrolysis of the formate ion.

The Chemistry of a Weak Acid Salt

When dissolved in water, potassium formate fully dissociates into potassium ions (K⁺) and formate ions (HCOO⁻). The potassium ion is a spectator ion and does not react with water. However, the formate ion, as the conjugate base of a weak acid, participates in a chemical equilibrium with water.[6][7]

Hydrolysis of the Formate Ion

The formate ion reacts with water in a process called hydrolysis, accepting a proton from a water molecule to form formic acid and a hydroxide ion (OH⁻).[6][8] This production of hydroxide ions is what increases the solution's pH, making it basic.

Chemical Equilibrium of Formate Hydrolysis

Caption: Equilibrium reaction for the hydrolysis of the formate ion in water.

The Role of Formic Acid's pKa

The extent of this hydrolysis reaction, and thus the final pH of the solution, is governed by the acid dissociation constant (pKa) of formic acid. The pKa of formic acid is approximately 3.75 at 25°C.[9][10][11][12] This relatively low pKa value indicates that formic acid is one of the stronger carboxylic acids, but it remains a weak acid overall.[12][13] The relationship between the pKa of the acid and the pKb of its conjugate base (formate) is defined by the ion product of water (Kw), allowing for the calculation of the solution's pH.

Key Physicochemical Properties

A summary of essential properties for potassium formate and its conjugate acid is presented below.

| Property | Value | Source(s) |

| Chemical Formula | CHKO₂ | [3][14][15] |

| Molar Mass | 84.115 g/mol | [10][15] |

| Appearance | White, hygroscopic crystalline solid | [14][15][16] |

| pKa of Formic Acid (25°C) | ~3.75 | [9][10][12][17] |

| Solubility in Water | Highly soluble (e.g., 331 g/100 mL at 25°C) | [15] |

Factors Influencing pH Stability

The pH of a potassium formate solution is not static. Several factors can cause it to shift over time or under different conditions. Understanding these factors is crucial for maintaining experimental consistency and ensuring product quality in drug development.

Concentration Effects

The pH of a potassium formate solution is dependent on its concentration. As the concentration of the salt increases, the pH also increases, though not linearly. This is due to the shift in the hydrolysis equilibrium.

| Concentration | Approximate pH | Source(s) |

| 1 mM | 7.40 | [5] |

| 10 mM | 7.83 | [5] |

| 100 mM | 8.25 | [5] |

| 1 M (1000 mM) | 8.58 | [5] |

Temperature Dependence

Temperature has a significant impact on pH stability through two primary mechanisms:

-

Change in Formic Acid's pKa : The dissociation of an acid is a thermodynamic process. The pKa of formic acid is temperature-dependent.[18][19] An empirical equation describing this relationship is pKa = – 57.528 + 2773.9/T + 9.1232 ln T (where T is the absolute temperature in Kelvin).[18] Generally, for weak acids, an increase in temperature leads to greater ionization and a decrease in pKa.[20]

-

Change in Water's Autoionization (Kw) : The autoionization of water is an endothermic process, so Kw increases with temperature. This shifts the neutral pH of water below 7.0 at higher temperatures, affecting the entire pH scale and the measured pH of the solution.

Influence of Atmospheric Carbon Dioxide

Aqueous solutions with a basic pH are susceptible to absorbing carbon dioxide (CO₂) from the atmosphere. Dissolved CO₂ forms carbonic acid (H₂CO₃), which can then neutralize the hydroxide ions produced by formate hydrolysis, causing the pH of the solution to decrease over time. This is a critical consideration for the long-term storage of potassium formate solutions in containers that are not hermetically sealed.

Impact of Contaminants

The introduction of acidic or basic contaminants, even in small amounts, will alter the pH. Given its use in diverse applications, care must be taken to avoid cross-contamination with other chemicals, particularly strong acids or bases.[16]

Factors Influencing pH Stability of Potassium Formate Solutions

Caption: Key factors that can alter the pH of aqueous potassium formate solutions.

Potassium Formate as a Buffering System

While a solution of pure potassium formate has a specific basic pH, its primary utility in many biochemical and pharmaceutical applications is as a component of a buffer.[3][4] An effective buffer resists changes in pH upon the addition of an acid or base.[21][22]

The formate/formic acid pair is most effective at buffering in the pH range of its pKa ± 1, which is approximately pH 2.75 to 4.75.[21][23] To create a buffer in this range, one would start with a potassium formate solution and add a strong acid (like HCl) or, more commonly, formic acid until the desired pH is reached. The closer the ratio of formate (conjugate base) to formic acid (weak acid) is to 1:1, the higher the buffer capacity, and the pH will equal the pKa.[17][21]

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for the preparation and stability testing of potassium formate solutions.

Protocol 1: Preparation of a Standard Potassium Formate Solution

This protocol describes the preparation of 1 L of a 0.5 M potassium formate solution.

-

Calculation : Determine the mass of potassium formate (Molar Mass = 84.115 g/mol ) required.

-

Mass = 0.5 mol/L * 84.115 g/mol * 1 L = 42.06 g.

-

-

Weighing : Accurately weigh 42.06 g of solid potassium formate using an analytical balance. Note: Potassium formate is hygroscopic; handle it efficiently in a low-humidity environment if possible.[2][15]

-

Dissolution : Add the weighed solid to a 1 L beaker containing approximately 800 mL of high-purity deionized water. Stir with a magnetic stir bar until fully dissolved.

-

pH Meter Calibration : Calibrate a laboratory-grade pH meter using standard buffers (e.g., pH 7.00 and 10.00) according to the manufacturer's instructions.

-

pH Measurement : Place the calibrated pH electrode into the solution and record the initial pH. Based on the data table, the expected pH should be above 8.0.

-

Final Volume Adjustment : Quantitatively transfer the solution to a 1 L volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsings to the flask. Carefully add deionized water to the calibration mark.

-

Homogenization : Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

-

Final Verification : Measure the pH of the final solution again to confirm the reading. Label the solution clearly with its name, concentration, preparation date, and initial pH.

Protocol 2: A Method for Assessing pH Stability

This protocol outlines a workflow to test the pH stability of the prepared 0.5 M solution under various conditions.

Workflow for pH Stability Assessment

Sources

- 1. How to Use Potassium Formate for Effective Applications? [anhaochemical.com]

- 2. Potassium Formate Unveiled: Exploring Its Applications And Chemical Properties - Kands [kandschemical.com]

- 3. POTASSIUM FORMATE - AVA CHEMICALS [avachemicals.com]

- 4. How Potassium Formate Serves as a Versatile Agent in Industrial and Deicing Applications [jindunchemical.com]

- 5. Potassium formate CAS#: 590-29-4 [m.chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. brainly.com [brainly.com]

- 9. Formic acid - Wikipedia [en.wikipedia.org]

- 10. Formic Acid: Formulas, Structure & Properties | Turito [turito.com]

- 11. proprep.com [proprep.com]

- 12. Why Is Formic Acid A Stronger Acid Than Acetic Acid - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]

- 13. fiveable.me [fiveable.me]

- 14. kandschemical.com [kandschemical.com]

- 15. Potassium formate - Wikipedia [en.wikipedia.org]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. Understanding the pKa of Formic Acid: A Key to Biological Buffers - Oreate AI Blog [oreateai.com]

- 18. Temperature dependence of dissociation constants for formic acid and 2,6-dinitrophenol in aqueous solutions up to 175 °C - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 19. Effect of temperature and solvent composition on acid dissociation equilibria, I: Sequenced (s)(s)pKa determination of compounds commonly used as buffers in high performance liquid chromatography coupled to mass spectroscopy detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. quora.com [quora.com]

- 21. vaia.com [vaia.com]

- 22. Understanding Buffers: The Guardians of pH Stability in Chemistry - Oreate AI Blog [oreateai.com]

- 23. homework.study.com [homework.study.com]

An In-Depth Technical Guide to the Dielectric Constant and Electrical Conductivity of Potassium Formate Solutions

Abstract: This technical guide provides a comprehensive overview of two critical physicochemical properties of potassium formate (HCOOK) solutions: dielectric constant and electrical conductivity. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing these properties, the influence of concentration and temperature, and standardized protocols for their accurate measurement. Furthermore, it explores the practical applications of potassium formate, particularly in contexts relevant to scientific research and development, underpinned by its unique dielectric and conductive characteristics. All data and methodologies are supported by authoritative references to ensure scientific integrity and empower researchers to leverage these properties in their work effectively.

Section 1: Fundamental Principles

Dielectric Constant (Relative Permittivity)

The dielectric constant (ε) is a dimensionless quantity that indicates the ability of a substance to store electrical energy in an electric field. For a solvent like water, the dielectric constant is a measure of its polarity and its capacity to insulate charges from each other. In the context of electrolyte solutions, the addition of a salt such as potassium formate alters the bulk dielectric properties of the solvent. This is due to the interaction of the dissociated ions (K⁺ and HCOO⁻) with the water molecules, leading to the formation of hydration shells and influencing the overall alignment of water dipoles in an external electric field.[1][2] Measuring the dielectric constant is crucial for understanding ion-solvent interactions, solvation energies, and the overall electrochemical behavior of the solution.[1]

Electrical Conductivity

Electrical conductivity (κ or σ) is a measure of a material's ability to conduct an electric current.[3] In electrolyte solutions, the current is carried by the movement of ions.[4][5] The conductivity is therefore dependent on several factors:

-

Ion Concentration: Generally, as the concentration of dissolved ions increases, conductivity rises due to a greater number of charge carriers.[6]

-

Ion Mobility: The intrinsic ability of an ion to move through the solvent under the influence of an electric field. This is affected by the ion's size, charge, and the extent of its hydration shell.

-

Temperature: Higher temperatures increase ionic mobility by decreasing the viscosity of the solvent, resulting in higher conductivity.[5][7]

Conductivity is a fundamental parameter for characterizing electrolyte solutions and is widely used to determine the total ionic content.[3][6] The SI unit for conductivity is Siemens per meter (S/m), though µS/cm or mS/cm are more commonly used in laboratory settings.[3][6]

Section 2: Physicochemical Properties of Potassium Formate Solutions

Potassium formate (HCOOK) is the potassium salt of formic acid. It is a white, hygroscopic solid that is highly soluble in water.[8][9][10] Its solutions are valued for their high density, low freezing points, and biodegradability.[8]

Influence of Concentration and Temperature

The electrical conductivity of aqueous potassium formate solutions increases with both concentration and temperature. A 2010 study published in the Journal of Chemical & Engineering Data provided precise measurements of molar conductivities for dilute solutions of potassium formate from 5 °C to 40 °C (278.15 to 313.15 K).[11][12] The data show a clear trend of increasing molar conductivity with increasing temperature at all concentrations measured.[11][12]

For more concentrated solutions, used in applications like heat transfer fluids or drilling fluids, the conductivity continues to increase with concentration up to a certain point, after which ion-ion interactions can cause a leveling off or decrease.[6] Highly concentrated "water-in-salt" electrolytes based on potassium formate (e.g., 14 M HCOOK) have demonstrated high ionic conductivity, making them suitable for electrochemical applications.[13]

Data Summary

The following table summarizes the molar conductivity of dilute potassium formate solutions at various temperatures, as derived from experimental data.

| Temperature (°C) | Temperature (K) | Limiting Molar Conductivity of HCOO⁻ (λ⁰) (S·cm²·mol⁻¹) | Limiting Molar Conductivity of K⁺ (λ⁰) (S·cm²·mol⁻¹) | Limiting Molar Conductivity of HCOOK (Λ⁰) (S·cm²·mol⁻¹) |

| 5 | 278.15 | 30.30 | 46.72 | 77.02 |

| 10 | 283.15 | 34.88 | 52.37 | 87.25 |

| 15 | 288.15 | 39.63 | 58.26 | 97.89 |

| 20 | 293.15 | 44.58 | 64.39 | 108.97 |

| 25 | 298.15 | 49.68 | 70.74 | 120.42 |

| 30 | 303.15 | 54.95 | 77.30 | 132.25 |

| 35 | 308.15 | 60.37 | 84.06 | 144.43 |

| 40 | 313.15 | 65.95 | 91.01 | 156.96 |

| Data adapted from Bončina, M. et al., J. Chem. Eng. Data 2010, 55, 3, 1157–1162.[11] |

Section 3: Standardized Measurement Protocols

Accurate measurement of dielectric and conductive properties requires careful adherence to standardized protocols and proper calibration.

Measuring Electrical Conductivity

The most common method for measuring the electrical conductivity of an electrolyte solution involves using a conductivity meter and a two- or four-electrode conductivity cell.[3][6] The instrument applies an alternating voltage to prevent electrolysis and measures the resulting current to determine the solution's resistance, and thus its conductance.[3][7]

Experimental Workflow for Conductivity Measurement

Caption: Workflow for high-frequency dielectric constant measurement.

Step-by-Step Protocol:

-

Equipment and Materials:

-

Vector Network Analyzer (VNA).

-

Open-ended coaxial probe.

-

Calibration kit (Open, Short, Load - often deionized water).

-

Temperature-controlled sample holder.

-